1-Bromo-3-(propane-2-sulfinyl)benzene
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Overview
Description
1-Bromo-3-(propane-2-sulfinyl)benzene is a chemical compound with the molecular formula C9H11BrOS. It has a molecular weight of 247.16 . The IUPAC name for this compound is 3-bromophenyl isopropyl sulfoxide .
Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfoxide .Scientific Research Applications
Multi-Coupling Reagent Applications
- 1-Bromo-3-(propane-2-sulfinyl)benzene reacts with various electrophiles (aldehydes, ketones, nitriles, alkynes) in the presence of zinc to produce unsaturated sulfones, which can further react with different nucleophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, making 1-Bromo-3-(propane-2-sulfinyl)benzene a versatile multi-coupling reagent (Auvray, Knochel, & Normant, 1985).
Michael-Induced Ramberg-Bäcklund Reaction
- Unsaturated sulfones derived from 1-Bromo-3-(propane-2-sulfinyl)benzene can undergo the Michael-induced Ramberg-Bäcklund reaction. This process involves the transformation of monobromo-substituted derivatives into 1-(1-methoxy-2-propenyl)benzene, demonstrating the compound's utility in complex chemical transformations (Vasin, Bolusheva, & Razin, 2003).
Anchimeric Assistance in Elimination Reactions
- 1-Bromo-3-(propane-2-sulfinyl)benzene shows interesting behavior in elimination kinetics, especially in the gas phase. The phenyl group in the compound provides anchimeric assistance, a phenomenon where a neighboring group aids in a chemical reaction, particularly in HBr elimination (Chuchani & Martín, 1990).
Reactivity in Synthesis of Functionalized Vinylsilanes
- The reactivity of 1-Bromo-3-(propane-2-sulfinyl)benzene with various electrophiles in the presence of zinc, leading to the formation of functionalized vinylsilanes, is another notable application. This process is part of a synthetic pathway for creating diverse chemical structures (Knockel & Normant, 1984).
Synthesis of 2-Sulfanyl-3-Sulfinyl(or Sulfonyl)-1H-Indoles
- A one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles from derivatives of 1-Bromo-3-(propane-2-sulfinyl)benzene demonstrates its role in facilitating complex organic syntheses. This method highlights the compound's ability to undergo efficient cyclization reactions (Kobayashi, Kobayashi, & Ezaki, 2013).
SuFEx Click Chemistry Applications
- The compound's utilization in SuFEx click chemistry, where it acts as a connector for creating sulfonate connections in various molecular structures, is an advanced application in modern synthetic chemistry (Smedley et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-propan-2-ylsulfinylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-4-8(10)6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCRBOMTRAHLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718350 |
Source
|
Record name | 1-Bromo-3-(propane-2-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(propane-2-sulfinyl)benzene | |
CAS RN |
1345471-26-2 |
Source
|
Record name | Benzene, 1-bromo-3-[(1-methylethyl)sulfinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(propane-2-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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